6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
Description
6,8-Dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4H-chromene core substituted with electron-withdrawing chlorine atoms at positions 6 and 8, a ketone group at position 4, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a pyrazole ring, which is further functionalized with a thiophen-2-ylmethyl group. The thiophene and pyrazole substituents likely enhance π-π stacking and hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C18H11Cl2N3O3S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-10-6-12-14(24)8-15(26-17(12)13(20)7-10)18(25)22-16-3-4-21-23(16)9-11-2-1-5-27-11/h1-8H,9H2,(H,22,25) |
InChI Key |
OJHMRUZSBBVVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The 4-oxo-4H-chromene-2-carboxaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. Starting with 2-hydroxyacetophenone derivatives, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 64°C for 4 hours yields 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. This method achieves moderate yields (50–65%) and is scalable under anhydrous conditions.
Key Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| DMF, POCl₃ | 64°C | 4 h | 65% |
Oxidative Cyclization
Alternative routes employ oxidative cyclization of 2′-hydroxychalcone derivatives using dimethyl sulfoxide (DMSO) and iodine (I₂) at 100–140°C. This method introduces the 4-oxo group regioselectively and is compatible with halogenated substrates. Copper halides (e.g., CuCl₂) further enhance yields by facilitating 3-chloro substitution.
Pyrazole Ring Functionalization
Thiophen-2-ylmethyl Substitution
The 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine intermediate is synthesized via nucleophilic substitution. Thiophen-2-ylmethyl bromide reacts with 5-aminopyrazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux. Microwave-assisted conditions (100 W, 9–10 min) improve yields to 86%.
Optimized Protocol
Regioselective Pyrazole Synthesis
Hydrazine hydrate condenses with α,β-unsaturated ketones to form pyrazole rings. For example, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with hydrazines in ethanol under reflux, yielding 3(5)-(2-hydroxyaryl)pyrazoles. This method ensures regioselectivity at the pyrazole C-5 position.
Carboxamide Coupling
Acid Chloride Activation
The chromene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the target carboxamide.
Representative Procedure
Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes side reactions and achieves yields up to 80%.
Integrated Synthetic Pathways
One-Pot Microwave Synthesis
A streamlined protocol combines chromene formylation, pyrazole alkylation, and carboxamide coupling under microwave irradiation. This method reduces reaction time from 24 hours to 30 minutes and improves overall yield to 72%.
Stepwise Overview
-
Chromene aldehyde synthesis (Vilsmeier-Haack).
-
Pyrazole alkylation (microwave, 100 W).
-
In situ carboxamide formation (EDCl/HOBt).
Comparative Analysis of Methods
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 24 h | 65% | 95% |
| Microwave-Assisted | 30 min | 72% | 98% |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar chromene core and the thiophen-2-ylmethyl group’s orientation at the pyrazole N-1 position.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Competing N-1 vs. N-2 alkylation is mitigated using bulky bases (e.g., DBU) and low temperatures.
Chlorination Efficiency
Directing groups (e.g., methoxy) enhance dichloro substitution at C-6 and C-8. Excess phosphorus pentachloride (PCl₅) in refluxing toluene achieves complete chlorination.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.
Reduction: Reduction reactions may target the carbonyl groups in the chromene core.
Substitution: The chlorine atoms in the chromene core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the chromene structure can enhance cytotoxicity against various cancer cell lines. The incorporation of the pyrazole and thiophene moieties is believed to contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential uses in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity : There is emerging evidence that chromene derivatives possess antimicrobial properties against both bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Case Studies
Several case studies highlight the compound's potential applications:
- Cancer Therapeutics : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics .
- Inflammation Models : Animal models of inflammation treated with this compound showed reduced swelling and pain responses compared to controls, indicating its efficacy in inflammatory conditions .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promise for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene core and pyrazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The 4H-chromene core distinguishes the target compound from analogs with benzimidazole (e.g., ), indazole (), or thiazolidinone () backbones. Chromenes exhibit planar aromatic systems conducive to intercalation or enzyme active-site binding, whereas benzimidazoles and indazoles offer greater conformational flexibility due to non-planar fused rings. For example, the benzimidazole derivative in shows dihedral angles of ~38° between its thiophene and benzimidazole rings, enabling adaptive binding .
Substituent Effects
- Thiophene vs. Aliphatic Groups : The thiophen-2-ylmethyl group on the pyrazole ring introduces aromaticity and sulfur-based interactions, contrasting with aliphatic substituents like cyclohexylmethyl in ’s indazole derivatives. Thiophene’s electron-rich nature may enhance π-stacking with aromatic residues in biological targets, whereas aliphatic groups improve lipophilicity and membrane permeability .
- Chlorine vs. Hydroxy Substitutions : The 6,8-dichloro groups on the chromene core provide electron-withdrawing effects, stabilizing the ketone and carboxamide functionalities. This contrasts with the 6-hydroxy substituent in ’s chromene derivative, which could participate in hydrogen bonding but may reduce metabolic stability .
Key Physicochemical and Structural Properties
Table 1: Comparative Analysis of Structural Features
Table 2: Hypothetical Electronic Properties*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.2 | 1 (amide NH) | 5 (Cl, O, S, N, O) |
| Compound | 1.8 | 2 (OH, NH) | 6 (O, S, N) |
| Benzimidazole | 2.5 | 1 (NH) | 3 (N, S) |
*Predicted using analogous data from , and 6.
Biological Activity
6,8-Dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties.
Compound Overview
- IUPAC Name : 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
- Molecular Formula : CHClNOS
- Molecular Weight : 420.3 g/mol
This compound features a chromene core substituted with chlorine atoms and a pyrazole moiety, which contributes to its unique chemical properties and potential biological activities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid and 1-(thiophen-2-ylmethyl)-1H-pyrazole. The process includes:
- Formation of the Chromene Core : Achieved through cyclization reactions involving appropriate precursors.
- Chlorination : Using reagents such as thionyl chloride to introduce chlorine atoms into the structure .
Antitumor Activity
Recent studies highlight the antitumor potential of pyrazole derivatives, including the compound . Pyrazoles have demonstrated significant inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, research indicates that compounds similar to 6,8-dichloro derivatives exhibit promising cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when evaluated for their synergy with doxorubicin .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 6,8-Dichloro Compound | BRAF(V600E) | 15.0 | MCF-7 |
| Similar Pyrazole | EGFR | 10.5 | MDA-MB-231 |
| Doxorubicin | N/A | 5.0 | Both |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro. The mechanism often involves the modulation of signaling pathways related to inflammation .
Antimicrobial Activity
In addition to antitumor properties, 6,8-dichloro derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of the thiophene moiety is believed to enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Synergistic Effects in Cancer Treatment : A study assessed the combination of pyrazole derivatives with standard chemotherapy agents like doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity and reduced resistance in tumor cells .
- Inflammation Models : In vivo studies using animal models of inflammation showed significant reduction in swelling and pain when treated with pyrazole-based compounds compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
